4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine
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Overview
Description
4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 6-chloro-2-(4-pyridinyl)-4-pyrimidinyl chloride with methyl mercaptan under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methyl sulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine and pyrimidine rings.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols are used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified heterocyclic rings.
Substitution: Amino, thiol, or alkoxy derivatives.
Scientific Research Applications
4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyridine and pyrimidine rings allow for strong interactions with biological macromolecules, while the methyl sulfide group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridinyl)-4-pyrimidinyl derivatives: These compounds share the pyridine and pyrimidine rings but may have different substituents.
6-Chloro-4-pyrimidinyl derivatives: These compounds have the chloro and pyrimidine moieties but lack the pyridine ring.
Uniqueness
4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with the chloro and methyl sulfide groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug discovery and materials science.
Properties
IUPAC Name |
4-chloro-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-16-7-9-6-10(12)15-11(14-9)8-2-4-13-5-3-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKLTQXSUCDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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